

# Technical Support Center: Overcoming Avibactam Resistance in Clinical Isolates

**Author:** BenchChem Technical Support Team. **Date:** January 2026

## Compound of Interest

|                |           |
|----------------|-----------|
| Compound Name: | Avibactam |
| Cat. No.:      | B1665839  |

[Get Quote](#)

Prepared by: Senior Application Scientist, Advanced Microbial Diagnostics

Welcome to the technical support center for researchers, scientists, and drug development professionals investigating ceftazidime-**avibactam** (CZA) resistance. This guide is designed to provide both high-level insights and practical, in-the-lab guidance for troubleshooting common experimental hurdles and understanding the complex landscape of **avibactam** resistance.

## Part 1: Troubleshooting Guide

This section addresses specific issues you may encounter during your research in a direct question-and-answer format. The explanations focus on the underlying causality to empower your experimental design.

**Question 1:** My *Klebsiella pneumoniae* isolate was initially susceptible to CZA, but after exposure or serial passage, its Minimum Inhibitory Concentration (MIC) has increased significantly. What is the most probable cause?

**Answer:** This scenario strongly suggests the in-vitro or in-vivo selection of resistance mechanisms. The most frequently reported mechanism for this phenomenon in KPC-producing *K. pneumoniae* is the emergence of mutations within the  $\beta$ -lactamase gene itself, specifically *blaKPC*.<sup>[1]</sup>

- **Causality:** **Avibactam** resistance often arises from mutations in the  $\Omega$ -loop of the KPC enzyme (e.g., substitutions at positions like D179Y or T243M).<sup>[2][3]</sup> These mutations alter

the enzyme's active site. While this change hinders **avibactam**'s ability to bind and inhibit the enzyme, it often comes at a fitness cost to the bacterium. The mutated KPC enzyme typically exhibits a reduced ability to hydrolyze carbapenems, often leading to a paradoxical restoration of susceptibility to drugs like meropenem.[3][4] This "see-saw" effect is a critical diagnostic clue.

- Recommended Action:
  - Confirm Phenotype: Perform MIC testing on the resistant isolate against both CZA and a carbapenem (e.g., meropenem). A significant increase in the CZA MIC accompanied by a  $\geq 4$ -fold decrease in the meropenem MIC is highly indicative of this mechanism.[1][3]
  - Genotypic Analysis: Sequence the blaKPC gene from both the original (susceptible) and the evolved (resistant) isolates to identify specific mutations.

Question 2: I have a CZA-resistant Enterobacteriales isolate, but sequencing of its carbapenemase gene (e.g., blaKPC) shows no mutations. What other resistance mechanisms should I investigate?

Answer: While KPC mutations are a primary driver of acquired CZA resistance, they are not the only mechanism. If the carbapenemase gene is wild-type, resistance is likely mediated by factors that prevent the antibiotic from reaching its target in sufficient concentrations. You should investigate two main possibilities: porin mutations and efflux pump overexpression.[5]

- Causality & Mechanisms:
  - Porin Mutations (Reduced Influx): Gram-negative bacteria rely on outer membrane porins, like OmpK35 and OmpK36 in *K. pneumoniae*, to allow entry of hydrophilic drugs like ceftazidime.[6] Mutations leading to non-functional or truncated porins, or complete loss of these channels, significantly reduce the drug's periplasmic concentration, thereby elevating the MIC.[5][7][8] This mechanism is often found in combination with others.
  - Efflux Pump Overexpression (Increased Efflux): Upregulation of multi-drug resistance (MDR) efflux pumps, such as the AcrAB-TolC system, can actively pump ceftazidime out of the periplasmic space.[9][10] While efflux overexpression alone may only cause a minor increase in MIC, it can act synergistically with other mechanisms, like porin loss, to achieve clinically significant resistance.[7][11]

- Increased blaKPC Expression: Resistance can also be driven by an increase in the copy number of the plasmid carrying the blaKPC gene, leading to hyperproduction of the enzyme.[5][7]
- Recommended Action:
  - Sequence Porin Genes: Amplify and sequence the major porin genes (e.g., ompK35 and ompK36 in *K. pneumoniae*) to look for frameshift mutations, insertions, or deletions.
  - Perform an Efflux Pump Inhibitor (EPI) Assay: Determine the CZA MIC in the presence and absence of an EPI like Phenylalanine-arginine  $\beta$ -naphthylamide (PA $\beta$ N). A four-fold or greater reduction in MIC in the presence of the inhibitor suggests efflux involvement.[12][13]
  - Gene Expression Analysis: Use quantitative PCR (qPCR) to compare the expression levels of blaKPC and major efflux pump genes (e.g., acrA) in your resistant isolate against a susceptible control strain.[9]

Question 3: My isolate is resistant to CZA, and my lab has confirmed it produces a metallo- $\beta$ -lactamase (MBL) like NDM or VIM. Is this expected?

Answer: Yes, this is an expected finding. Resistance in this case is due to the inherent limitations of **avibactam**'s inhibitory spectrum.

- Causality: **Avibactam** is a potent inhibitor of Ambler class A (like KPC), class C (AmpC), and some class D (like OXA-48)  $\beta$ -lactamases.[14] However, it has no activity against Ambler class B metallo- $\beta$ -lactamases (MBLs), which use zinc ions for catalysis.[15] Therefore, any organism producing an MBL (e.g., NDM, VIM, IMP) will be intrinsically resistant to CZA, as the ceftazidime component is readily hydrolyzed.[16][17]
- Recommended Action:
  - Confirm MBL Production: Use a phenotypic test like the Modified Carbapenem Inactivation Method (mCIM) with EDTA (eCIM) or molecular methods (PCR) to confirm the presence of MBL genes (blaNDM, blaVIM\*, etc.).[17]

- Investigate Combination Therapies: For research purposes, a key strategy to overcome MBL-mediated resistance is the combination of CZA with aztreonam. Aztreonam is stable to hydrolysis by MBLs but is degraded by ESBLs and KPCs. In this combination, **avibactam** protects aztreonam from co-produced serine- $\beta$ -lactamases, allowing it to effectively target the MBL-producing organism.[15][18][19]

## Part 2: Frequently Asked Questions (FAQs)

This section provides answers to broader questions about the mechanisms and clinical context of **avibactam** resistance.

Q: What are the primary known mechanisms of ceftazidime-**avibactam** resistance? A: **Avibactam** resistance mechanisms can be broadly categorized into four groups:

- Enzymatic Target Modification: Mutations in serine- $\beta$ -lactamase genes, most notably blaKPC, alter the enzyme structure to prevent **avibactam** inhibition.[4][20]
- Reduced Drug Influx: Loss-of-function mutations in outer membrane porin genes (e.g., ompK35/36 in *K. pneumoniae*, lamB) prevent ceftazidime from entering the cell.[6][8][21]
- Increased Drug Efflux: Overexpression of MDR efflux pump systems actively removes ceftazidime from the periplasm.[9][12]
- Enzymatic Bypass: Production of  $\beta$ -lactamases that are not inhibited by **avibactam**, primarily metallo- $\beta$ -lactamases (MBLs).[14][15]

Q: How do mutations in KPC enzymes confer CZA resistance but often restore carbapenem susceptibility? A: This phenomenon represents an evolutionary trade-off. Mutations in the  $\Omega$ -loop of the KPC enzyme, such as D179Y, increase the enzyme's affinity for ceftazidime, effectively "trapping" it and preventing **avibactam** from binding efficiently.[4] However, this same structural change significantly impairs the enzyme's ability to hydrolyze carbapenems, leading to lower MICs for drugs like meropenem and imipenem.[3]

Q: What is heteroresistance and how does it relate to CZA? A: Heteroresistance is a phenomenon where a bacterial population, thought to be susceptible, contains a small subpopulation of resistant cells. In the context of CZA, a susceptible KPC-producing isolate may contain pre-existing subpopulations with blaKPC mutations.[22] These rare cells can be

selected for during therapy, leading to the rapid emergence of a fully resistant population and treatment failure. This underscores the importance of robust susceptibility testing methods that can detect such subpopulations.[\[22\]](#)

Q: What are the most promising strategies currently being explored to overcome CZA resistance? A: The most prominent clinical strategy is combination therapy. For MBL-producing pathogens, the combination of Ceftazidime-**Avibactam** plus Aztreonam is highly effective in vitro and in murine models.[\[15\]](#)[\[18\]](#) In the drug development pipeline, new  $\beta$ -lactamase inhibitors with different or broader inhibitory spectra are being developed, such as vaborbactam and relebactam, which may provide alternatives for some CZA-resistant strains.[\[19\]](#)[\[23\]](#)[\[24\]](#)

## Part 3: Key Experimental Protocols

These protocols provide a starting point for investigating CZA resistance in your laboratory.

### Protocol 1: Broth Microdilution for Ceftazidime-**Avibactam** MIC Determination

This protocol is the gold-standard method for determining antimicrobial susceptibility.

- Preparation: Prepare serial two-fold dilutions of ceftazidime in Cation-Adjusted Mueller-Hinton Broth (CAMHB). To each dilution, add **avibactam** at a constant concentration of 4  $\mu$ g/mL.
- Inoculum: Prepare a bacterial inoculum equivalent to a 0.5 McFarland standard. Dilute this suspension to achieve a final concentration of approximately  $5 \times 10^5$  CFU/mL in each well of a 96-well microtiter plate.
- Incubation: Add the prepared inoculum to the wells containing the antibiotic dilutions. Include a growth control (no antibiotic) and a sterility control (no bacteria). Incubate the plate at  $35^{\circ}\text{C} \pm 2^{\circ}\text{C}$  for 16-20 hours in ambient air.
- Reading: The MIC is the lowest concentration of ceftazidime (in the presence of 4  $\mu$ g/mL **avibactam**) that completely inhibits visible bacterial growth.
- Interpretation: Interpret the MIC result according to the latest CLSI or EUCAST breakpoint guidelines.

## Protocol 2: PCR and Sanger Sequencing of blaKPC Genes

This workflow identifies mutations responsible for resistance.

- DNA Extraction: Extract genomic DNA from both the CZA-susceptible and CZA-resistant isolates using a commercial kit.
- PCR Amplification: Design or use previously validated primers that flank the entire coding sequence of the blaKPC gene. Perform PCR using a high-fidelity polymerase to amplify the gene.
- Gel Electrophoresis: Run the PCR product on an agarose gel to confirm the amplification of a product of the correct size.
- PCR Product Purification: Purify the amplified DNA fragment from the PCR reaction mixture to remove primers and dNTPs.
- Sanger Sequencing: Send the purified PCR product for bidirectional Sanger sequencing using the same forward and reverse primers used for amplification.
- Sequence Analysis: Align the sequencing results from the resistant isolate to the sequence from the susceptible (or a reference wild-type) isolate. Identify any nucleotide changes and translate them to determine the resulting amino acid substitutions.

## Protocol 3: Efflux Pump Inhibitor (EPI) Synergy Assay

This assay determines the contribution of efflux pumps to resistance.

- MIC Determination (Baseline): Determine the baseline MIC of CZA for your isolate using the broth microdilution protocol described above.
- MIC with Inhibitor: Repeat the MIC determination, but this time, add a sub-inhibitory concentration of an EPI (e.g., 20 mg/L of PAβN) to every well of the microtiter plate, including the growth control.

- Analysis: Compare the CZA MIC obtained with the EPI to the baseline CZA MIC. A reduction of four-fold (2 dilutions) or more is considered significant and indicates that efflux pumps contribute to the resistance phenotype.[12][13]

## Part 4: Data Summaries & Visualizations

**Table 1: Common Resistance-Conferring Mutations in KPC-3 and Their Phenotypic Consequences**

| KPC-3 Mutation | Effect on Ceftazidime-Avibactam MIC | Effect on Meropenem MIC                                 | Key References |
|----------------|-------------------------------------|---------------------------------------------------------|----------------|
| D179Y          | Significant Increase                | Significant Decrease<br>(Susceptibility often restored) | [1][3]         |
| T243M          | Moderate to Significant Increase    | Moderate Decrease                                       | [3]            |
| D179Y/T243M    | High-Level Increase                 | Significant Decrease                                    | [1][3]         |
| V240G          | Moderate Increase                   | Variable, often minor decrease                          | [25]           |

## Diagrams



[Click to download full resolution via product page](#)

**Need Custom Synthesis?**

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: [info@benchchem.com](mailto:info@benchchem.com) or [Request Quote Online](#).

## References

- 1. [journals.asm.org](https://journals.asm.org) [journals.asm.org]
- 2. [akjournals.com](https://akjournals.com) [akjournals.com]
- 3. Mutations in blaKPC-3 That Confer Ceftazidime-Avibactam Resistance Encode Novel KPC-3 Variants That Function as Extended-Spectrum  $\beta$ -Lactamases - PMC [pmc.ncbi.nlm.nih.gov]
- 4. [journals.asm.org](https://journals.asm.org) [journals.asm.org]
- 5. [researchgate.net](https://researchgate.net) [researchgate.net]
- 6. Resistance to Ceftazidime-Avibactam in Klebsiella pneumoniae Due to Porin Mutations and the Increased Expression of KPC-3 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. [journals.asm.org](https://journals.asm.org) [journals.asm.org]
- 8. Mutations in porin LamB contribute to ceftazidime-avibactam resistance in KPC-producing Klebsiella pneumoniae - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Mechanisms of ceftazidime/avibactam resistance in drug-naïve bacteraemic Enterobacteriales strains without metallo- $\beta$ -lactamase production: Associated with ceftazidime impedance - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. [researchgate.net](https://researchgate.net) [researchgate.net]
- 11. Resistance to Ceftazidime/Avibactam, Meropenem/Vaborbactam and Imipenem/Relebactam in Gram-Negative MDR Bacilli: Molecular Mechanisms and Susceptibility Testing - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Role of the multi-drug efflux systems on the baseline susceptibility to ceftazidime/avibactam and ceftolozane/tazobactam in clinical isolates of non-carbapenemase-producing carbapenem-resistant *Pseudomonas aeruginosa* - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Role of the multi-drug efflux systems on the baseline susceptibility to ceftazidime/avibactam and ceftolozane/tazobactam in clinical isolates of non-carbapenemase-producing carbapenem-resistant *Pseudomonas aeruginosa* - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. contagionlive.com [contagionlive.com]
- 15. Aztreonam-avibactam: an option against carbapenem-resistant Enterobacteriales with emerging resistance - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Investigation of ceftazidime-avibactam susceptibility in clinical isolates of gram-negative bacteria - PMC [pmc.ncbi.nlm.nih.gov]
- 17. Ceftazidime-Avibactam resistance in clinical isolates of carbapenem-resistant Klebsiella pneumoniae: A phenotypic and genotypic analysis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. Can Ceftazidime-Avibactam and Aztreonam Overcome  $\beta$ -Lactam Resistance Conferred by Metallo- $\beta$ -Lactamases in Enterobacteriaceae? - PubMed [pubmed.ncbi.nlm.nih.gov]
- 19. mdpi.com [mdpi.com]
- 20. Evolution of ceftazidime-avibactam resistance driven by mutations in double-copy blaKPC-2 to blaKPC-189 during treatment of ST11 carbapenem-resistant Klebsiella pneumoniae - PMC [pmc.ncbi.nlm.nih.gov]
- 21. tandfonline.com [tandfonline.com]
- 22. The prevalence and mechanisms of heteroresistance to ceftazidime/avibactam in KPC-producing Klebsiella pneumoniae - PubMed [pubmed.ncbi.nlm.nih.gov]
- 23. Novel Beta-Lactamase Inhibitors: Unlocking Their Potential in Therapy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 24. Novel Beta-lactamase Inhibitors: Unlocking Their Potential in Therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 25. pubs.acs.org [pubs.acs.org]
- To cite this document: BenchChem. [Technical Support Center: Overcoming Avibactam Resistance in Clinical Isolates]. BenchChem, [2026]. [Online PDF]. Available at: [<https://www.benchchem.com/product/b1665839#overcoming-avibactam-resistance-in-clinical-isolates>]

---

**Disclaimer & Data Validity:**

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

**Technical Support:** The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

**Need Industrial/Bulk Grade?** [Request Custom Synthesis Quote](#)

## BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

### Contact

Address: 3281 E Guasti Rd  
Ontario, CA 91761, United States  
Phone: (601) 213-4426  
Email: [info@benchchem.com](mailto:info@benchchem.com)